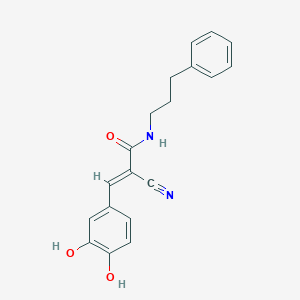

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide

Übersicht

Beschreibung

Tyrphostin AG 555 is a synthetic compound known for its inhibitory effects on tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). It is also referred to as Tyrphostin B46. This compound has been extensively studied for its potential therapeutic applications, especially in cancer treatment, due to its ability to interfere with cell signaling pathways that promote cell proliferation and survival .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tyrphostin AG 555 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung der Grundstruktur: Die Synthese beginnt mit der Herstellung eines Benzylidenmalononitril-Derivats.

Modifikationen der funktionellen Gruppen: Die Grundstruktur wird dann modifiziert, um die Cyano- und Hydroxygruppen einzuführen, die für die biologische Aktivität der Verbindung entscheidend sind.

Industrielle Produktionsverfahren

Die industrielle Produktion von Tyrphostin AG 555 folgt ähnlichen Synthesewegen, wird aber für die Produktion im großen Maßstab optimiert. Dies beinhaltet die Verwendung von Hochdurchsatz-Synthesetechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Tyrphostin AG 555 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppen in der Verbindung können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Cyanogruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Katalysators verwendet.

Substitution: Elektrophile Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Halogene und Nitrierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Amine und substituierte aromatische Verbindungen, die weitere Modifikationen durchlaufen können, um ihre biologische Aktivität zu verstärken .

Analyse Chemischer Reaktionen

Types of Reactions

Tyrphostin AG 555 undergoes various chemical reactions, including:

Oxidation: The hydroxy groups in the compound can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, which can further undergo additional modifications to enhance their biological activity .

Wissenschaftliche Forschungsanwendungen

Tyrphostin AG 555 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Hemmung von Tyrosinkinasen und anderen Enzymen verwendet.

Biologie: Die Verbindung wird verwendet, um Zellsignalwege und ihre Rolle bei der Zellproliferation und dem Überleben zu untersuchen.

Medizin: Tyrphostin AG 555 wird auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung, insbesondere bei der gezielten Behandlung von EGFR-überproduzierenden Tumoren, untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt .

Wirkmechanismus

Tyrphostin AG 555 entfaltet seine Wirkung durch Hemmung der Aktivität von Tyrosinkinasen, insbesondere EGFR. Es bindet an die ATP-Bindungsstelle der Kinase und verhindert so die Phosphorylierung von Tyrosinresten am Rezeptor. Diese Hemmung stört nachgeschaltete Signalwege, die Zellproliferation und das Überleben fördern, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .

Wirkmechanismus

Tyrphostin AG 555 exerts its effects by inhibiting the activity of tyrosine kinases, particularly EGFR. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Tyrphostin AG 555 gehört zu einer größeren Familie von Tyrphostinen, bei denen es sich um synthetische Verbindungen handelt, die zur Hemmung von Tyrosinkinasen entwickelt wurden. Zu ähnlichen Verbindungen gehören:

Tyrphostin AG 538: Ein weiterer potenter Hemmer von EGFR mit ähnlicher biologischer Aktivität.

Tyrphostin AG 556: Bekannt für seine Fähigkeit, sowohl EGFR als auch ErbB2 zu hemmen.

Tyrphostin AG 82: Ein Hemmer von Phosphatidylinositol-5-Phosphat-4-Kinase .

Tyrphostin AG 555 ist einzigartig aufgrund seiner hohen Selektivität für EGFR und seiner Fähigkeit, einen Zellzyklusarrest in der G1-Phase zu induzieren, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017644 | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-34-2 | |

| Record name | Tyrphostin AG 555 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.